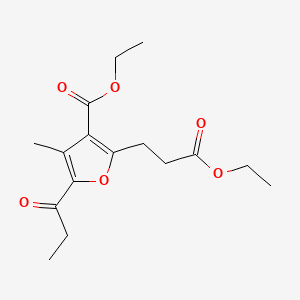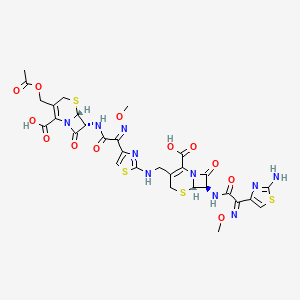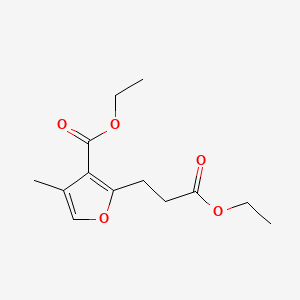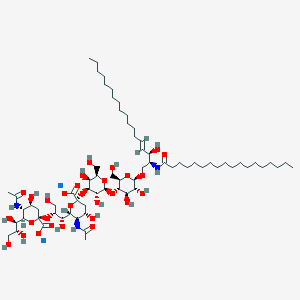
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac cis-Moxifloxacin-d4 Hydrochloride (Major): is a labeled fluorinated quinolone antibacterial compound. It is a stable isotope-labeled version of Moxifloxacin Hydrochloride, which is widely used in research for its antibacterial properties. The compound has a molecular formula of C21H21D4ClFN3O4 and a molecular weight of 441.92 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Moxifloxacin molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the deuteration process .
Industrial Production Methods: Industrial production of rac cis-Moxifloxacin-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure consistency and reproducibility, meeting the stringent quality standards required for pharmaceutical research .
Chemical Reactions Analysis
Types of Reactions: rac cis-Moxifloxacin-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups .
Scientific Research Applications
rac cis-Moxifloxacin-d4 Hydrochloride is extensively used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of Moxifloxacin in various samples.
Biology: The compound is used in biological studies to investigate the pharmacokinetics and metabolism of Moxifloxacin.
Medicine: It aids in the development of new antibacterial agents and the study of bacterial resistance mechanisms.
Industry: The compound is utilized in the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
The antibacterial action of rac cis-Moxifloxacin-d4 Hydrochloride is similar to that of Moxifloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Moxifloxacin Hydrochloride: The non-deuterated version of the compound.
Levofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity
Uniqueness: rac cis-Moxifloxacin-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic and pharmacodynamic research .
Properties
CAS No. |
1217802-65-7 |
|---|---|
Molecular Formula |
C21H25ClFN3O4 |
Molecular Weight |
441.921 |
IUPAC Name |
7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |
InChI Key |
IDIIJJHBXUESQI-RPKOYQESSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Synonyms |
rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride; BAY-12-8039-d4; Actira-d4; Avalox-d4; Proflox-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B570654.png)
